tris[4-(2-methylpropyl)phenyl] phosphate

Catalog No.
S774134
CAS No.
68937-40-6
M.F
C30H39O4P
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tris[4-(2-methylpropyl)phenyl] phosphate

CAS Number

68937-40-6

Product Name

tris[4-(2-methylpropyl)phenyl] phosphate

IUPAC Name

tris[4-(2-methylpropyl)phenyl] phosphate

Molecular Formula

C30H39O4P

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3

InChI Key

LWYPBQJBRGDLOI-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C

Synonyms

Tris(t-butylphenyl) phosphate, Durad 220B(TM), Isobutylenated phenol phosphate (3:1)

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C

Tris[4-(2-methylpropyl)phenyl] phosphate is an organophosphate compound with the molecular formula C30H39O4PC_{30}H_{39}O_{4}P. It is characterized by three 4-(2-methylpropyl)phenyl groups attached to a phosphate moiety. This compound is primarily utilized as a flame retardant and plasticizer in various industrial applications, particularly in polymers and coatings due to its ability to enhance fire resistance properties. Its structure allows it to effectively form a char layer during combustion, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.

  • Oxidation: The compound can be oxidized to produce various oxidized phenyl phosphates. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Substitution: It can participate in substitution reactions where the phenyl groups may be replaced by other functional groups, using reagents such as halogens or nitrating agents.

Major Products

  • Oxidation Products: These include oxidized phenyl phosphates.
  • Substitution Products: The products depend on the substituents introduced, which can lead to halogenated or nitrated phenyl phosphates.

Research into the biological activity of tris[4-(2-methylpropyl)phenyl] phosphate has revealed potential toxic effects associated with its use. As a flame retardant, it has been studied for its impact on human health and the environment, particularly regarding endocrine disruption and neurotoxicity. The compound's toxicity profile indicates that exposure may lead to adverse health effects, necessitating careful handling and regulation in industrial applications .

The synthesis of tris[4-(2-methylpropyl)phenyl] phosphate typically involves two main steps:

  • Alkylation: Phenol is reacted with isobutylene in the presence of an acid catalyst to form isobutylenated phenol.
  • Phosphorylation: The resulting isobutylenated phenol is then reacted with phosphorus oxychloride or phosphorus trichloride to form the phosphate ester.

In industrial settings, these processes are scaled up using continuous flow reactors and optimized conditions to ensure high yield and purity of the final product.

Studies on the interactions of tris[4-(2-methylpropyl)phenyl] phosphate have focused on its reactivity with biological systems and environmental factors. Research indicates that it may react with reduced sulfur species under specific conditions, leading to various degradation products. Such interactions are crucial for understanding its environmental persistence and potential toxicological effects .

Tris[4-(2-methylpropyl)phenyl] phosphate belongs to a class of organophosphate esters that share similar structural features but differ in their substituents or functional groups. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Tris(2-chloroethyl) phosphateC6H12Cl3O4PKnown for its use as a flame retardant
Tris(isobutylphenyl) phosphateC21H33O4PSimilar flame-retardant properties
Tris(2-ethylhexyl) phosphateC24H51O4PUsed as a plasticizer and flame retardant

Uniqueness

Tris[4-(2-methylpropyl)phenyl] phosphate is unique due to its specific arrangement of 4-(2-methylpropyl)phenyl groups, which enhances its effectiveness as a flame retardant compared to other organophosphate esters. Its structural properties contribute significantly to its performance in industrial applications while also highlighting its potential biological impacts .

Physical Description

Liquid

XLogP3

8.8

UNII

XPE77R3GK8

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 34 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 27 of 34 companies with hazard statement code(s):;
H400 (85.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

68937-40-6
68759-64-8

Wikipedia

Triisobutylenated triphenylphosphate

Use Classification

Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms)

General Manufacturing Information

Fabricated metal product manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastics product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Phenol, isobutylenated, phosphate (3:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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